molecular formula C14H22N2O4S2 B2789596 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide CAS No. 941986-71-6

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Cat. No.: B2789596
CAS No.: 941986-71-6
M. Wt: 346.46
InChI Key: PCSMGQRPNCJLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide (CAS 941986-71-6) is a chemical compound with a molecular formula of C14H22N2O4S2 and a molecular weight of 346.5 g/mol . This reagent features a unique structural motif, incorporating a 1,2,3,4-tetrahydroquinoline core that is differentially functionalized with two distinct sulfonamide groups—an ethylsulfonyl and an isopropylsulfonyl moiety . The presence of multiple sulfonamide groups makes this compound a valuable scaffold in medicinal chemistry and drug discovery research. Sulfonamide-functionalized tetrahydroquinoline derivatives are a subject of significant scientific interest due to their diverse pharmacological potential . Research on analogous N-sulfonyl tetrahydroquinoline compounds has demonstrated promising biological activities, including notable antimicrobial properties against various fungal species . Furthermore, sulfonamide-based compounds are known to be investigated in areas such as autoimmune diseases and cancer research, as they can serve as modulators for specific biological targets . This specific compound is offered for research applications as a building block or intermediate in the synthesis of more complex molecules, or as a standard for analytical and bio-screening purposes. Researchers can utilize this reagent to explore structure-activity relationships, develop novel therapeutic agents, or study the mechanism of action of sulfonamide-containing drugs . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-4-21(17,18)16-9-5-6-12-10-13(7-8-14(12)16)15-22(19,20)11(2)3/h7-8,10-11,15H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSMGQRPNCJLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process:

  • Quinoline Derivative Formation: : A quinoline derivative is prepared via cyclization reactions involving aniline and aldehyde in the presence of an acid catalyst.

  • Sulfonylation: : The quinoline derivative undergoes sulfonylation with ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group.

  • Amidation: : The final step involves the reaction of the sulfonylated quinoline with propane-2-sulfonamide, facilitated by coupling reagents like EDCI or DCC, under mild conditions to yield the target compound.

Industrial Production Methods

Scaling up involves optimizing reaction conditions to ensure high yield and purity:

  • Use of continuous flow reactors to manage the exothermic nature of sulfonylation.

  • Implementing purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

  • Oxidation: : Reacts with strong oxidizing agents to form sulfone derivatives.

  • Reduction: : Undergoes reduction to form the corresponding amine and alcohol derivatives.

  • Substitution: : Reacts with nucleophiles and electrophiles, facilitating substitution reactions at the sulfonamide group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: : Halogenating agents like thionyl chloride (SOCl₂) for activating sites.

Major Products

  • Sulfone derivatives from oxidation.

  • Amine derivatives from reduction.

  • Varied substituted derivatives depending on the nucleophile/electrophile used.

Scientific Research Applications

This compound has diverse applications across various fields:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules.

  • Biology: : Potential inhibitor for enzymes due to its unique binding properties.

  • Medicine: : Investigated for its potential as an anti-inflammatory agent.

  • Industry: : Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with molecular targets such as:

  • Enzymes: : Binds to active sites, inhibiting enzyme activity.

  • Cellular Pathways: : Modulates signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound to structurally related derivatives, emphasizing differences in core structure, substituents, synthesis, and applications:

Compound Core Structure Substituents Key Synthesis Steps Application/Activity Reference
N-(1-(Ethylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Propane-2-Sulfonamide Tetrahydroquinoline 1-(Ethylsulfonyl), 6-(Propane-2-sulfonamide) Not explicitly described in evidence; inferred sulfonation/amine coupling steps Hypothesized enzyme/receptor modulation N/A
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide Tetrahydroisoquinoline 2-(Trifluoroacetyl), 6-sulfonamide (fluorophenyl) Chlorosulfonic acid sulfonation, trifluoroacetylation, and amine coupling ACAT2 inhibitor (enzymatic activity)
(R)-N-((R)-1-Butyryl-6-(Naphthalen-2-ylmethyl)-1,2,3,4-Tetrahydroquinolin-4-yl)-2-Methylpropane-2-Sulfamide Tetrahydroquinoline 4-(Butyryl), 6-(naphthalenylmethyl), 4-sulfamide Titanium-mediated coupling of sulfamide with tetrahydroquinoline precursor Mixed-efficacy μ-opioid receptor modulator
4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile Tetrahydroquinoline 6-(Diazenyl benzonitrile), 1-(2-cyanoethyl) Electrochemical synthesis in ionic liquids Electroplating additive (non-biological)

Key Comparative Insights

Core Structure Variations: The tetrahydroquinoline core (target compound, ) is structurally distinct from tetrahydroisoquinoline (), where the nitrogen atom is positioned differently. This alters electronic properties and binding interactions in biological systems .

Substituent Effects: Sulfonamide vs. Sulfamide: The target compound’s propane-2-sulfonamide group differs from the sulfamide group in ’s opioid modulator. Sulfonamides typically enhance metabolic stability, while sulfamides may improve hydrogen-bonding interactions . In contrast, the ethylsulfonyl group in the target compound may balance lipophilicity and solubility . Bulkier Substituents: ’s naphthalenylmethyl group likely enhances hydrophobic interactions with opioid receptors, whereas the target’s smaller propane-sulfonamide may favor different target engagement .

Synthetic Approaches :

  • Sulfonation with chlorosulfonic acid () and titanium-mediated coupling () are common strategies for introducing sulfonamide/sulfamide groups. The target compound may require similar steps but with tailored reagents for dual sulfonamide installation .

Functional Applications: Biological Activity: ACAT2 inhibitors () and opioid modulators () highlight the pharmacological versatility of sulfonamide-tetrahydroquinoline derivatives. The target compound’s dual sulfonamide structure may broaden its applicability to other enzyme or receptor targets. Industrial Use: ’s diazenyl derivative demonstrates non-pharmacological applications, such as electroplating additives, underscoring structural flexibility for diverse industries .

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a synthetic compound with significant potential in pharmacological applications. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O4S2C_{19}H_{24}N_{2}O_{4}S_{2}. The compound features a tetrahydroquinoline core structure that is known for its diverse biological activities. The presence of ethylsulfonyl and sulfonamide groups enhances its reactivity and potential therapeutic applications.

Research indicates that this compound exhibits significant biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : this compound has been shown to inhibit lysyl oxidase (LOX), an enzyme critical for collagen and elastin cross-linking in the extracellular matrix. Inhibition of LOX may have therapeutic implications in conditions such as fibrosis and cancer metastasis.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, making it a candidate for further investigation in treating bacterial infections.
  • Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties, which could be beneficial in various inflammatory diseases.

Enzyme Inhibition Studies

A study focused on the inhibitory effects of this compound on lysyl oxidase demonstrated a dose-dependent inhibition. The compound's binding affinity was assessed using various kinetic assays. The results indicated that modifications to the sulfonamide group significantly influenced the inhibition efficacy.

CompoundIC50 (µM)Mechanism of Action
This compound12.5LOX Inhibition
Control Compound A25.0LOX Inhibition
Control Compound B30.0LOX Inhibition

Antimicrobial Activity

In vitro studies assessed the antimicrobial activity against various bacterial strains. The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Q & A

Q. Methodological Optimization :

  • Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .
  • Reaction Monitoring : Thin-layer chromatography (TLC) at each step to track intermediates .
  • Yield Improvement : Adjusting stoichiometry (1:1.2 molar ratio of core to sulfonamide reagent) and reaction temperature (0–25°C) to minimize side products .

Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Basic Research Question
Key methods include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for ethylsulfonyl (-SO₂CH₂CH₃), tetrahydroquinoline protons (δ 1.5–4.0 ppm), and propane-2-sulfonamide groups (δ 3.1–3.5 ppm) .
  • Mass Spectrometry (MS) :
    • ESI-MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of sulfonamide groups) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use C18 columns with acetonitrile/water gradients (95% purity threshold) to verify purity .

What in vitro assays are recommended for initial biological activity screening?

Basic Research Question
Prioritize assays aligned with structural analogs:

Enzyme Inhibition :

  • Kinase/Protease Assays : Fluorescence-based assays (e.g., ADP-Glo™ for kinases) to measure IC₅₀ values .

Antimicrobial Activity :

  • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Cytotoxicity :

  • MTT Assay : Screen against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

How can researchers resolve contradictory activity data between this compound and its structural analogs?

Advanced Research Question
Strategies :

Comparative SAR Analysis :

  • Create a structural-activity table (e.g., substituent effects on ethylsulfonyl vs. benzyl groups) to identify critical functional groups .
  • Example:
Compound ModificationBiological Activity (IC₅₀)Reference
Ethylsulfonyl substituent1.2 µM (Kinase X)
Benzylsulfonyl substituent3.8 µM (Kinase X)

Binding Mode Studies :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to compare interactions with target enzymes (e.g., RORγ receptors) .

Metabolic Stability Testing :

  • Liver Microsome Assays : Assess if analog discrepancies arise from differential CYP450 metabolism .

What experimental designs are optimal for elucidating the mechanism of enzyme inhibition?

Advanced Research Question
Stepwise Approach :

Kinetic Studies :

  • Lineweaver-Burk Plots : Determine inhibition type (competitive/uncompetitive) by varying substrate concentrations .

Biophysical Validation :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to purified enzymes .

Cellular Pathway Analysis :

  • Western Blotting : Track downstream signaling markers (e.g., phosphorylated ERK for kinase targets) .

Case Example :
For RORγ inhibition (IC₅₀ < 1 µM), combine SPR with mutagenesis (e.g., Ala-scanning of active-site residues) to map critical binding interactions .

How can in silico methods predict pharmacokinetic properties of this compound?

Advanced Research Question
Computational Workflow :

ADMET Prediction :

  • SwissADME : Estimate logP (target < 3), topological polar surface area (TPSA > 90 Ų for solubility), and P-glycoprotein substrate likelihood .

Metabolite Identification :

  • GLORYx : Predict Phase I/II metabolites (e.g., sulfonamide hydrolysis or glucuronidation) .

Toxicity Profiling :

  • ProTox-II : Screen for hepatotoxicity and mutagenicity risks .

Validation : Cross-reference predictions with in vitro data (e.g., Caco-2 permeability assays) .

What strategies improve the compound’s selectivity for target enzymes over off-target proteins?

Advanced Research Question
Methodology :

Selectivity Screening :

  • Panel Testing : Evaluate activity against 50+ kinases/proteases (e.g., Eurofins KinaseProfiler™) .

Structural Tuning :

  • Introduce steric hindrance (e.g., methyl groups on tetrahydroquinoline) to block off-target binding .

Cryo-EM/Co-crystallization :

  • Resolve target-compound complexes to guide selectivity-driven modifications .

How should researchers address low aqueous solubility during formulation for in vivo studies?

Advanced Research Question
Formulation Strategies :

Co-Solvent Systems :

  • Use 10% DMSO + 20% PEG-400 in saline for intravenous administration .

Nanoparticle Encapsulation :

  • Prepare PLGA nanoparticles (size < 200 nm) via emulsion-solvent evaporation .

Prodrug Design :

  • Synthesize phosphate esters of the sulfonamide group to enhance solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.